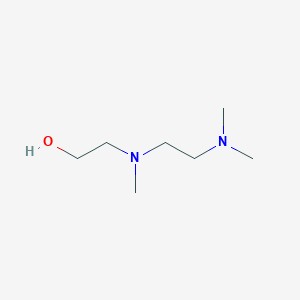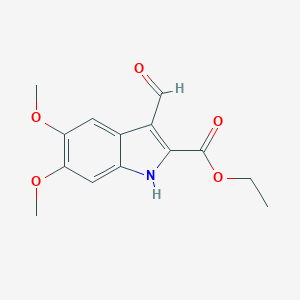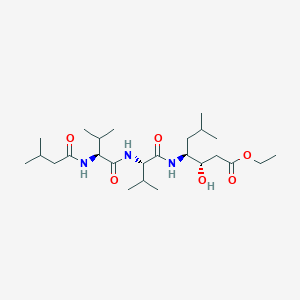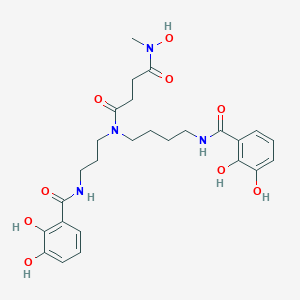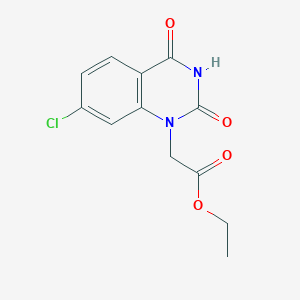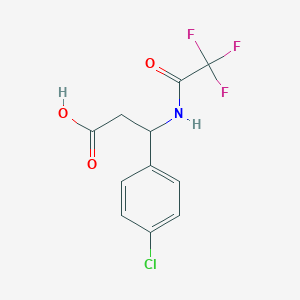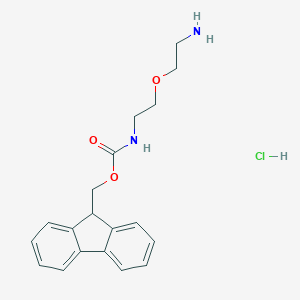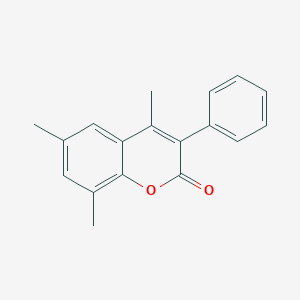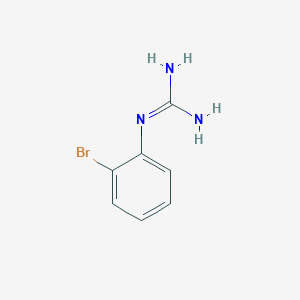
1-(2-Bromophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of guanidine derivatives, including 1-(2-Bromophenyl)guanidine, involves innovative approaches such as the use of 1,3-diynes in the presence of Cs2CO3 and DMSO for the creation of carbonyl 2-amino-pyrimidines, highlighting efficient one-pot methods for constructing pyrimidines from guanidine sources (Zhang, Zhao, & Zhao, 2015). Furthermore, the development of water-soluble and air-stable catalyst systems, such as Pd(OAc)2/guanidine aqueous systems, showcases the evolution of room-temperature Suzuki cross-coupling reactions, enabling the coupling of arylboronic acids with aryl halides (Li, Lin, Cao, & Zhang, 2007).
Molecular Structure Analysis
The structural characterization of guanidine and its derivatives provides insights into their molecular frameworks. The crystal structures of guanidine co-crystals have been determined, offering a glimpse into the solid-state structure of these compounds (Göbel & Klapötke, 2007).
Chemical Reactions and Properties
Guanidine derivatives participate in a range of chemical reactions, such as the guanidine/Pd(OAc)2-catalyzed Suzuki cross-coupling in aqueous media, demonstrating their versatility in organic synthesis (Li, Lin, Cao, & Zhang, 2007). Additionally, guanidines play a crucial role in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines, illustrating their utility in heterocyclic chemistry (Lygin & Meijere, 2009).
科学研究应用
DNA Detection and Recognition A novel electrochemical sensor based on a phenanthroimidazole derivative, which utilizes a bromophenyl group to enhance charge transfer and π-π interaction for DNA base recognition, was developed. This sensor can simultaneously monitor four DNA bases (guanine, adenine, thymine, and cytosine) in neutral solutions with high sensitivity and selectivity, demonstrating the potential of bromophenyl guanidine derivatives in bioanalytical chemistry (Lu et al., 2019).
Catalysis and Material Science Research on guanidinate ligands highlighted the synthesis of new alkylimido niobium complexes supported by guanidinate ligands, including 2-(4-bromophenyl)-1,3-diisopropylguanidine. These complexes exhibit interesting reactivity patterns, including migratory insertion reactions, which are important for the development of novel catalysts and materials (Elorriaga et al., 2012).
Synthetic Chemistry The synthesis of a novel class of azo-guanidine compounds demonstrated interaction with DNA and showed potential as DNA staining agents. This highlights the utility of guanidine derivatives in synthetic chemistry and molecular biology for the development of new biochemical tools (Jamil et al., 2013).
Bioresponsive Polymeric Materials Guanidinylated poly(amido amine)s with disulfide linkages were designed for intranuclear gene delivery. These novel carriers showed higher transfection efficiency and lower cytotoxicity compared to traditional carriers, demonstrating the potential of guanidine derivatives in the development of safer and more efficient gene delivery systems (Yu et al., 2016).
Anion Recognition The guanidine unit in new structural motifs such as 2-arylamino-1,3-diaza[3]ferrocenophane acts as a binding site for anions. This demonstrates the application of guanidine derivatives in the development of molecular probes for anion recognition, contributing to advancements in sensor technology and analytical chemistry (Sola et al., 2011).
安全和危害
未来方向
Guanidine and its derivatives, including “1-(2-Bromophenyl)guanidine”, have found application in a diversity of biological activities due to their unique properties and simple synthesis . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners. Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .
属性
IUPAC Name |
2-(2-bromophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARZGKLZBBOQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607054 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)guanidine | |
CAS RN |
123375-81-5 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

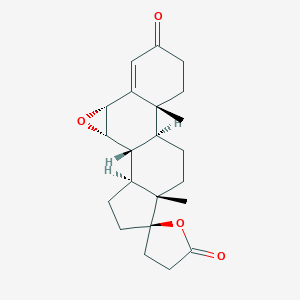
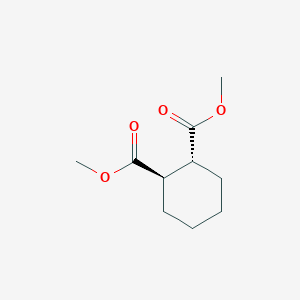
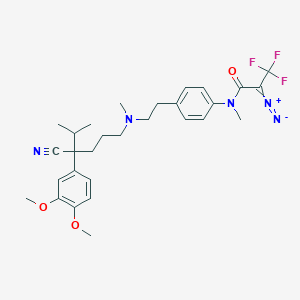
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
